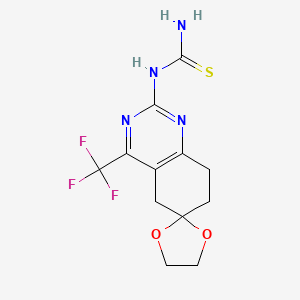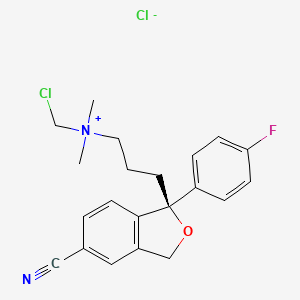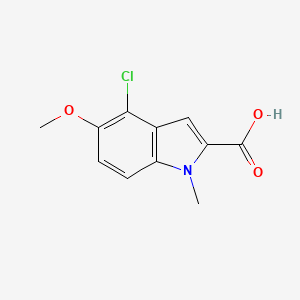![molecular formula C7H8N4O B13716602 2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)
2-Tetrazolo[1,5-a]pyridin-5-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetrazolo[1,5-a]pyridin-5-ylethanol: is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an ethanol group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tetrazolo[1,5-a]pyridin-5-ylethanol typically involves multicomponent reactions (MCRs) that are efficient and eco-friendly. One common method is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the use of isocyanides, aldehydes, and amines under solvent-free conditions . Another approach involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate .
Industrial Production Methods: The use of catalysts such as nano-ZnO can enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Tetrazolo[1,5-a]pyridin-5-ylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the tetrazole or pyridine rings.
Scientific Research Applications
Chemistry: 2-Tetrazolo[1,5-a]pyridin-5-ylethanol is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-Tetrazolo[1,5-a]pyridin-5-ylethanol involves the interaction of its functional groups with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Tetrazolo[1,5-a]quinoline: This compound shares a similar tetrazole ring fused to a different heterocycle and exhibits similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with comparable structural features and applications.
Uniqueness: 2-Tetrazolo[1,5-a]pyridin-5-ylethanol is unique due to the presence of the ethanol group, which provides additional functionalization opportunities. Its specific combination of tetrazole and pyridine rings also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(tetrazolo[1,5-a]pyridin-5-yl)ethanol |
InChI |
InChI=1S/C7H8N4O/c12-5-4-6-2-1-3-7-8-9-10-11(6)7/h1-3,12H,4-5H2 |
InChI Key |
FHTRBAHOKXVQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2C(=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


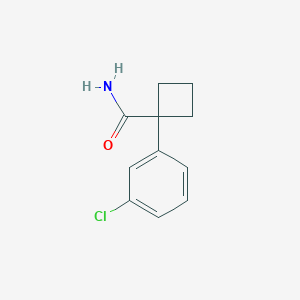
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)
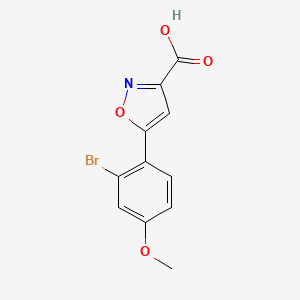
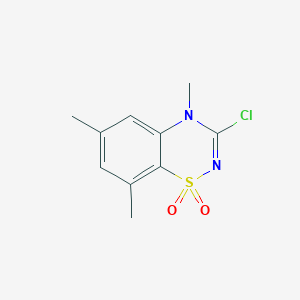
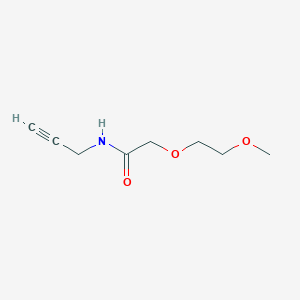
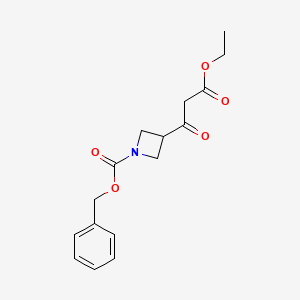
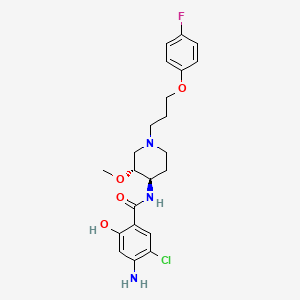
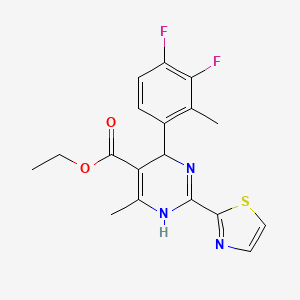
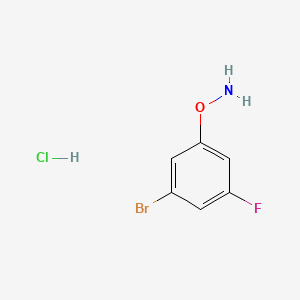
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)
